Avanafil Metabolite M16
Description
Overview of Avanafil (B1665834) Biotransformation Pathways
Avanafil undergoes extensive biotransformation in the body, primarily through hepatic metabolism. europa.eutga.gov.au The clearance of the parent compound is predominantly mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov The major pathway for Avanafil metabolism involves the CYP3A4 isoenzyme, with a lesser contribution from the CYP2C9 isoenzyme. europa.eueuropa.eumedicines.org.uk This enzymatic breakdown results in the formation of at least 11 different metabolites. scispace.com
Among these, two have been identified as the major circulating metabolites in plasma: M4 and M16. nih.govdrugbank.comwvu.edu The plasma concentrations of these two metabolites are significant, reaching approximately 23% (for M4) and 29% (for M16) of the concentration of the parent Avanafil compound, respectively. europa.euwvu.edunih.gov Following metabolism, the byproducts of Avanafil are eliminated from the body primarily through the feces (approximately 62-63%) and to a smaller extent in the urine (approximately 21%). tga.gov.aunih.govdrugbank.com
Significance of Drug Metabolite Research in Pharmaceutical Sciences
Research into drug metabolites is a fundamental aspect of drug discovery and development, as it provides crucial insights into the efficacy and safety of a pharmaceutical compound. nih.gov The biotransformation of a drug can result in metabolites with significantly different physicochemical and pharmacological properties than the parent drug. madridge.org These metabolites can be active, contributing to the drug's therapeutic effect; inactive, having no pharmacological effect; or even toxic, leading to adverse reactions. madridge.orgchuv.ch
Understanding the metabolic pathways and the resulting metabolites is essential for several reasons:
It helps in predicting a drug's pharmacokinetic profile, including its half-life and clearance from the body. nih.gov
It is critical for assessing potential drug-drug interactions, as many drugs are metabolized by the same enzyme systems, like the cytochrome P450 family. nih.gov
It aids in the design of safer and more effective drugs by modifying chemical structures to favor beneficial metabolic pathways and avoid the formation of toxic byproducts. nih.govmadridge.org
Therefore, the thorough characterization of metabolites is a key regulatory and scientific requirement in the development of new medicines. dergipark.org.tr
Identification and Role of Avanafil Metabolite M16 in the Metabolic Profile
This compound is one of the two primary metabolites of Avanafil found in circulation. medkoo.comtargetmol.commedkoo.com Its plasma concentration is notable, reaching approximately 29% of that of the parent compound, Avanafil. europa.eutga.gov.auwvu.edu Despite its significant presence in the plasma, research has consistently shown that Metabolite M16 is pharmacologically inactive against its parent's target, phosphodiesterase type 5 (PDE5). europa.eumedicines.org.ukwvu.edunih.gov
While the other major metabolite, M4, retains some inhibitory potency for PDE5 (about 18% of Avanafil's potency) and accounts for a small fraction (approximately 4%) of the total pharmacological activity, M16 does not contribute to the therapeutic effect. europa.eunih.govdrugbank.com The inactivity of Metabolite M16 against PDE5 means that it does not play a role in the primary mechanism of action associated with Avanafil. tga.gov.aunih.gov The identification and characterization of M16 are crucial for building a complete picture of Avanafil's metabolic profile, confirming that the pharmacological activity is primarily driven by the parent compound and, to a minor extent, by the M4 metabolite. nih.govnih.gov
Data Tables
Table 1: Comparative Profile of Avanafil and its Major Metabolites
| Compound | Relative Plasma Concentration (vs. Avanafil) | PDE5 Inhibitory Activity | Contribution to Pharmacologic Activity |
| Avanafil | 100% | High | Primary |
| Metabolite M4 | ~23% europa.eunih.govdrugbank.com | 18% of Avanafil's potency europa.eunih.govdrugbank.com | ~4% europa.eunih.govnih.gov |
| Metabolite M16 | ~29% europa.eunih.govdrugbank.com | Inactive europa.euwvu.edunih.gov | None nih.goveuropa.eu |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H26ClN7O5 |
|---|---|
Molecular Weight |
515.9 g/mol |
IUPAC Name |
4-[[4-[(3-chloro-4-methoxyphenyl)methylamino]-5-(pyrimidin-2-ylmethylcarbamoyl)pyrimidin-2-yl]amino]-5-hydroxypentanoic acid |
InChI |
InChI=1S/C23H26ClN7O5/c1-36-18-5-3-14(9-17(18)24)10-27-21-16(22(35)28-12-19-25-7-2-8-26-19)11-29-23(31-21)30-15(13-32)4-6-20(33)34/h2-3,5,7-9,11,15,32H,4,6,10,12-13H2,1H3,(H,28,35)(H,33,34)(H2,27,29,30,31) |
InChI Key |
PRFBRQCNRFBCHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)NC(CCC(=O)O)CO)Cl |
Origin of Product |
United States |
Biochemical Pathways of Avanafil Metabolite M16 Formation
Enzymatic Catalysis of M16 Generation
The biotransformation of avanafil (B1665834) into its M16 metabolite is a sophisticated process primarily orchestrated by specific enzymes within the liver.
Primary Cytochrome P450 Isoforms Involved
The metabolic clearance of avanafil is predominantly a hepatic process, with cytochrome P450 (CYP) enzymes playing a central role. wvu.edu Research has identified CYP3A4 as the principal isoform responsible for avanafil metabolism. drugs.comtga.gov.aumedscape.comdrugbank.com The CYP2C family of enzymes also contributes, but to a lesser extent. wvu.edumedkoo.commedscape.comdrugbank.comcaymanchem.comcaymanchem.comdcchemicals.comglpbio.comcaymanchem.com These enzymes are monooxygenases that catalyze the oxidation of a wide range of compounds, including many therapeutic drugs. genecards.org The involvement of these specific CYP isoforms is crucial for the initial oxidative steps that lead to the formation of M16.
Table 1: Key Cytochrome P450 Isoforms in Avanafil Metabolism
| Enzyme Isoform | Role in Avanafil Metabolism |
| CYP3A4 | Major contributor to the metabolic clearance of avanafil. drugs.comtga.gov.aumedscape.comdrugbank.com |
| CYP2C | Minor contributor to the metabolic clearance of avanafil. wvu.edumedkoo.commedscape.comdrugbank.comcaymanchem.comcaymanchem.comdcchemicals.comglpbio.comcaymanchem.com |
Potential Contributions of Other Biotransformation Enzymes
Following the initial oxidation by CYP enzymes, other biotransformation enzymes are implicated in the subsequent steps of M16 formation. Specifically, aldehyde dehydrogenases (ALDHs) are thought to play a role. dergipark.org.tr ALDHs are a group of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids, a common detoxification pathway. nih.govcapes.gov.br In the context of M16 biosynthesis, after the initial ring opening of the pyrrolidine (B122466) moiety, an aldehyde intermediate is formed. dergipark.org.tr It is hypothesized that ALDHs then catalyze the oxidation of this aldehyde to a carboxylic acid, a key structural feature of the M16 metabolite. dergipark.org.trresearchgate.net
Specific Biochemical Reactions Underlying M16 Biosynthesis
The formation of M16 from avanafil involves a series of specific biochemical reactions, beginning with oxidative processes and culminating in the final structure of the metabolite.
Oxidative Cleavage Mechanisms
A key event in the formation of M16 is the oxidative cleavage of the pyrrolidine ring of the parent avanafil molecule. tga.gov.au This type of reaction involves the breaking of carbon-carbon bonds through oxidation. libretexts.orgorganic-chemistry.org In the case of avanafil, this cleavage effectively opens the cyclic structure of the pyrrolidine ring, transforming it into a linear chain. tga.gov.audergipark.org.tr This is a critical step that differentiates the M16 metabolite from other metabolites like M4, where the pyrrolidine ring remains intact. tga.gov.au
Pyrrolidine Ring α-Carbon Oxidation and Subsequent Transformations
The oxidative cleavage is initiated by the oxidation of the α-carbon of the pyrrolidine ring. dergipark.org.tr This oxidation leads to the formation of a carbinolamine intermediate. researchgate.net Carbinolamines are inherently unstable and can exist in equilibrium with their tautomeric aldehyde form through a ring-opening process. dergipark.org.trnih.gov This open-chain aminoaldehyde intermediate is then a substrate for further enzymatic action. nih.gov As mentioned previously, it is at this stage that aldehyde dehydrogenases are believed to mediate the oxidation of the aldehyde group to a carboxylic acid, ultimately yielding the 5-hydroxypentanoic acid structure characteristic of M16. dergipark.org.trresearchgate.net
Characterization of Metabolic Intermediates and Precursors to M16
The pathway to M16 involves transient metabolic intermediates. The initial product of the α-carbon oxidation is a carbinolamine. researchgate.net This intermediate is in equilibrium with its ring-opened tautomer, an aminoaldehyde. dergipark.org.trnih.gov This aminoaldehyde is the direct precursor to M16. The subsequent oxidation of this aldehyde by ALDHs finalizes the formation of M16. dergipark.org.trresearchgate.net While these intermediates are crucial to the metabolic pathway, they are typically short-lived and not present in significant concentrations in plasma. The major circulating metabolites identified are the end products, M4 and M16, with plasma concentrations of approximately 23% and 29% of the parent compound, respectively. wvu.edudrugbank.com
Pharmacokinetic Characterization of Avanafil Metabolite M16 in Preclinical Models and in Vitro Systems
Relative Plasma Concentrations of M16 Compared to Parent Compound (Avanafil)
Following oral administration, avanafil (B1665834) is metabolized into two major circulating metabolites, M4 and M16. drugbank.comnih.govwvu.edueuropa.eu The plasma concentration of the M16 metabolite is approximately 29% of that of the parent compound, avanafil. drugbank.comwvu.edueuropa.euunimi.ittga.gov.au For comparison, the other major metabolite, M4, circulates at about 23% of the concentration of avanafil. drugbank.comwvu.edueuropa.euunimi.ittga.gov.au While the M4 metabolite retains some pharmacological activity, the M16 metabolite is considered inactive against PDE5. drugbank.comwvu.edueuropa.eu
Table 1: Relative Plasma Concentrations of Avanafil and its Major Metabolites
| Compound | Relative Plasma Concentration (Compared to Avanafil) |
| Avanafil | 100% |
| Metabolite M16 | ~29% |
| Metabolite M4 | ~23% |
Plasma Protein Binding Characteristics of M16
The binding of a drug or its metabolites to plasma proteins is a critical factor influencing their distribution and elimination.
Observed Binding Percentage in Biological Matrices
In human plasma, Avanafil and its major metabolites, M4 and M16, are highly bound to proteins. Specifically, the M16 metabolite has a plasma protein binding of approximately 81%. drugbank.com This is lower than that of the parent compound, avanafil (approximately 99%), and the M4 metabolite (approximately 97%). drugbank.com
Comparative Protein Binding Across Species (e.g., Human Plasma vs. Laboratory Animals)
Studies have shown that the plasma protein binding of avanafil and its primary metabolites is higher in humans than in laboratory animals. For instance, the binding of M16 in humans is reported to be between 80-84%. tga.gov.au In contrast, the protein binding of the parent drug, avanafil, is approximately 99% in humans, while it is lower in species such as rats (around 91%), rabbits (approximately 96%), and dogs (about 93%). tga.gov.au This trend of higher protein binding in humans extends to the metabolites as well. tga.gov.au
Distribution of M16 in Non-Human Biological Compartments (e.g., Rat Plasma and Brain)
Preclinical studies in rats have provided insights into the distribution of avanafil and its metabolites. Following administration, radioactivity associated with avanafil and its metabolites was widely and rapidly distributed. tga.gov.au The highest concentrations were found in the liver, kidney, and adrenal glands. tga.gov.au Conversely, only low levels of radioactivity were detected in the brain, suggesting limited penetration of the blood-brain barrier by avanafil and its metabolites, including M16. tga.gov.au
Excretion Profiles of Avanafil Metabolites (Collective Data)
After oral administration, avanafil is extensively metabolized, and its metabolites are the primary forms excreted from the body. drugbank.comeuropa.eunih.govtga.gov.au The majority of the administered dose is eliminated in the feces, accounting for approximately 62-63% of the dose in the form of metabolites. drugbank.comeuropa.eunih.govtga.gov.au A smaller portion, around 21%, is excreted as metabolites in the urine. drugbank.comeuropa.eunih.govtga.gov.au
Table 2: Excretion of Avanafil Metabolites
| Excretion Route | Percentage of Administered Dose (as Metabolites) |
| Feces | ~62-63% |
| Urine | ~21% |
Enzyme Interaction and Biotransformation Potential of Avanafil Metabolite M16
In Vitro Assessment of M16 as an Inhibitor of Cytochrome P450 Enzymes
In vitro studies using human liver microsomes have been conducted to determine the potential of Avanafil (B1665834) Metabolite M16 to act as an inhibitor of various Cytochrome P450 enzymes. These experiments are essential for predicting the likelihood of drug-drug interactions where M16 could impede the metabolism of other medications.
The collective findings from these studies indicate that Avanafil Metabolite M16 has a minimal to negligible potential to inhibit the major CYP450 isoforms. europa.eufda.gov Across multiple assessments, M16 demonstrated no clinically significant inhibition of a broad panel of enzymes, including CYP1A1/2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. europa.euciplamed.com
The results of the in vitro inhibitory screening for this compound are summarized in the table below.
| Cytochrome P450 Isoform | Observed Inhibitory Potential | Source Citation |
|---|---|---|
| CYP1A1/2 | Minimal / Modest only at concentrations ≥10 μM | europa.eutga.gov.au |
| CYP2A6 | Minimal / Modest only at concentrations ≥10 μM | europa.eutga.gov.au |
| CYP2B6 | Minimal / None | europa.eufda.gov |
| CYP2C8 | Minimal / None | europa.eufda.gov |
| CYP2C9 | Minimal / None | europa.eufda.gov |
| CYP2C19 | Minimal / None | europa.eufda.gov |
| CYP2D6 | Minimal / None | europa.eufda.gov |
| CYP2E1 | Minimal / None | europa.eufda.gov |
| CYP3A4 | Minimal / None | europa.eufda.gov |
In Vitro Evaluation of M16 as an Inducer of Cytochrome P450 Enzymes
The potential for a compound to induce, or increase the synthesis of, Cytochrome P450 enzymes is another critical aspect of assessing drug interaction potential. While the parent compound, avanafil, was evaluated for its induction potential on CYP1A2, CYP2B6, and CYP3A4 in primary human hepatocytes, published in vitro studies specifically investigating the induction potential of this compound have not been reported in the reviewed literature. europa.eu
Implications of M16's Enzyme Modulation Profile for Potential Metabolic Interactions in Experimental Systems
Based on the comprehensive in vitro inhibition data, this compound is considered to have a very low risk of causing metabolic drug-drug interactions through the inhibition of Cytochrome P450 enzymes. fda.govtga.gov.au The consistent finding across multiple studies is that M16 does not significantly inhibit the major pathways responsible for drug metabolism, such as CYP2C9, CYP2D6, and CYP3A4, even at concentrations exceeding those observed in clinical use. europa.eueuropa.euciplamed.com
As there is no specific data on the CYP enzyme induction potential of M16, its capacity to cause interactions via this mechanism in experimental systems remains formally uncharacterized.
Analytical Methodologies for Avanafil Metabolite M16 Quantification and Characterization
Chromatographic Techniques for M16 Analysis
Chromatography is the cornerstone for separating M16 from its parent drug, Avanafil (B1665834), and other metabolites within complex biological samples. The high efficiency of modern chromatographic methods allows for the resolution required for accurate quantification.
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the analysis of Avanafil and its metabolites due to its superior sensitivity and selectivity. rsc.orgresearchgate.net A sensitive high-performance-liquid chromatography-triple quad-mass spectrometric (LC-QqQ-MS) method has been successfully developed for the simultaneous determination of Avanafil and its metabolites in biological samples like rat plasma and brain. rsc.orgresearchgate.net
These methods typically utilize a reverse-phase C18 column for separation. rsc.orgresearchgate.net The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous solution containing a modifier like formic acid to ensure efficient ionization. rsc.orgresearchgate.net Detection is achieved using a triple quadrupole mass spectrometer operating in the positive multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring unique precursor-to-product ion transitions for the analyte. rsc.orgresearchgate.net LC-MS/MS methods are fully validated according to guidelines like the ICH Q2 (R1) for parameters including accuracy and precision. nih.govmdpi.com
Table 1: Example LC-MS/MS Conditions for Metabolite Analysis
| Parameter | Condition |
|---|---|
| Chromatography System | High-Performance Liquid Chromatography |
| Column | Nucleodur C18 rsc.orgresearchgate.net |
| Mobile Phase | 0.1% Formic acid and Acetonitrile rsc.orgresearchgate.net |
| Flow Rate | 0.5 mL min⁻¹ rsc.orgresearchgate.net |
| Detection | Triple Quadrupole Mass Spectrometry (QqQ-MS) rsc.orgresearchgate.net |
| Ionization Mode | Positive Multiple Reaction Monitoring (MRM) rsc.orgresearchgate.net |
This table presents typical conditions used for the analysis of Avanafil and its metabolites.
High-Performance Liquid Chromatography (HPLC) with various detectors, particularly ultraviolet (UV) or photodiode array (PDA) detectors, is a widely used technique for the quantification of Avanafil and related substances. dergipark.org.trekb.egjptcp.com Stability-indicating HPLC methods are crucial for separating the parent drug from its degradation products and metabolites, ensuring that the quantification of M16 is not affected by the presence of these other compounds. dergipark.org.tr
Isocratic HPLC-PDA methods have been developed using a Quality by Design (QbD) approach to robustly separate multiple degradation products. dergipark.org.tr A typical HPLC method might employ a C18 stationary phase with a mobile phase composed of acetonitrile and an ammonium (B1175870) acetate (B1210297) buffer, with detection performed at a specific UV wavelength, such as 239 nm. ekb.eg The chemical name for Avanafil Metabolite M16 is 3-((4-((3-chloro-4-methoxybenzyl)amino)-5-((pyrimidin-2-ylmethyl)carbamoyl)pyrimidin-2-yl)(hydroxymethyl)amino)propanoic acid. clearsynth.com These methods are validated for various parameters to ensure their reliability for analytical and quality control applications. clearsynth.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Spectrometric Approaches for M16 Detection and Structural Insights
Spectrometric techniques are indispensable for the structural confirmation of metabolites like M16. tga.gov.au While chromatography separates the compounds, spectrometry provides the detailed structural information needed for unambiguous identification. The structural elucidation of the parent compound, Avanafil, relied on a combination of InfraRed (IR), UltraViolet (UV), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). tga.gov.au
For metabolites, high-resolution mass spectrometry (HRMS) instruments, such as liquid chromatography mass spectrometry-ion trap-time of flight (LCMS-IT-TOF), are particularly powerful. nih.gov These instruments provide highly accurate mass measurements, which allow for the determination of the elemental composition of the metabolite. Tandem MS (MS/MS) experiments are then used to fragment the metabolite ion, and the resulting fragmentation pattern provides key information about its chemical structure. dergipark.org.tr This level of detailed structural analysis is crucial for confirming the identity of metabolites like M16 formed through biotransformation pathways. clearsynth.com
Bioanalytical Method Development and Validation for M16 in Biological Matrices
The quantification of M16 in biological fluids such as plasma or urine requires the development and rigorous validation of bioanalytical methods. japsonline.com This process ensures that the method is reliable and provides accurate data for pharmacokinetic assessments. The development involves optimizing sample preparation, chromatographic conditions, and detection parameters. japsonline.com
A bioanalytical method must be sensitive enough to detect the low concentrations of metabolites often present in biological samples. The Lower Limit of Quantification (LLOQ) is a critical parameter, representing the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net For instance, HPLC methods for the parent drug Avanafil have demonstrated LLOQ values as low as 0.1 µg/mL. researchgate.net
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous compounds, other metabolites, or concomitant medications. japsonline.com This is particularly important for M16 to avoid interference from Avanafil or the M4 metabolite.
Linearity is established by demonstrating that the method's response is directly proportional to the concentration of the analyte over a specific range. Calibration curves are generated by plotting the response against known concentrations of the analyte, and a correlation coefficient (R²) close to 1.0 indicates excellent linearity. jptcp.com
Table 2: Key Validation Parameters for Bioanalytical Methods
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Sensitivity (LLOQ) | Lowest concentration measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10 ekb.eg |
| Selectivity | Ability to measure the analyte without interference. japsonline.com | No significant interfering peaks at the analyte's retention time. |
| Linearity (R²) | Proportionality of response to concentration. | ≥ 0.99 jptcp.com |
| Precision (% CV) | Closeness of repeated measurements. | < 15% (20% at LLOQ) researchgate.net |
| Accuracy (% Recovery) | Closeness of measured value to the true value. | 85-115% (80-120% at LLOQ) researchgate.net |
This table summarizes essential parameters and common acceptance criteria for the validation of bioanalytical methods.
Efficient extraction of the analyte from the biological matrix is crucial for accurate quantification. europa.eu Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common techniques used to isolate and concentrate analytes from complex samples like plasma. The extraction efficiency is assessed by comparing the amount of analyte recovered from the matrix with the amount added.
Recovery does not need to be 100%, but it must be consistent and reproducible across the concentration range. ekb.eg For example, a liquid-liquid extraction method developed for Avanafil from rat plasma and brain homogenates demonstrated high and consistent recovery, with percentages of 96.60 ± 2.44% and 94.50 ± 1.86%, respectively. researchgate.net Assessing recovery at different concentration levels (low, medium, and high quality control samples) ensures the extraction process is reliable and not concentration-dependent. researchgate.net
Method Sensitivity, Selectivity, and Linearity
Strategies for Stability-Indicating Analytical Methods Involving M16
The development of stability-indicating analytical methods is crucial for ensuring the accurate and specific measurement of an active pharmaceutical ingredient (API) in the presence of its degradation products, process-related impurities, and metabolites. researchgate.netijpda.org For Avanafil, this necessitates methods that can effectively separate the parent drug from its metabolites, including the inactive M16 metabolite, which accounts for approximately 29% of the parent compound in plasma. nih.gov The primary strategy for developing such a method involves subjecting the drug to forced degradation under various stress conditions to generate potential degradants and confirm that the analytical procedure can resolve these new compounds from the API. researchgate.netakjournals.com
Forced degradation studies for Avanafil are typically conducted based on the International Conference on Harmonization (ICH) guidelines. researchgate.netjptcp.com This involves exposing Avanafil to a range of stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.netakjournals.com The goal is to induce degradation to an optimal level, which allows for the detection and resolution of impurities without completely degrading the parent drug. researchgate.netijpda.org
Significant degradation of Avanafil has been observed under acidic, oxidative, thermal, and humidity stress conditions. researchgate.netakjournals.com For instance, one study found degradation levels of 2.78% under acidic conditions, 4.00% under alkaline conditions, 2.06% under oxidative stress, and 1.48% under thermal stress. ijpda.org Another study noted that Avanafil is particularly sensitive to oxidative conditions and light exposure when in a liquid state. tga.gov.autga.gov.au The ability of an analytical method to separate Avanafil from the various degradants formed under these conditions demonstrates its specificity and stability-indicating nature. researchgate.netakjournals.com
High-performance liquid chromatography (HPLC), particularly in reverse-phase (RP) mode, is the most common technique for this purpose. akjournals.comzenodo.org These methods are designed to be specific, linear, accurate, and precise. akjournals.com The separation is typically achieved on a C18 column. ijpda.orgjptcp.comzenodo.org The mobile phase composition is optimized to achieve effective separation; examples include a gradient elution using aqueous trifluoroacetic acid and triethylamine (B128534) with acetonitrile, or an isocratic system with a methanol (B129727) and orthophosphoric acid mixture. researchgate.netjptcp.com Detection is commonly performed using a photodiode array (PDA) or UV detector at a wavelength of approximately 245 nm or 246 nm. researchgate.netjptcp.com
The ultimate validation of a stability-indicating method is its ability to ensure peak purity. researchgate.net The method must demonstrate that the Avanafil peak is free from any co-eluting peaks, which would include process impurities, known metabolites like M16, and any newly formed degradation products. researchgate.netakjournals.com Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and liquid chromatography-mass spectrometry-ion trap-time of flight (LCMS-IT-TOF) are also employed for the structural characterization and identification of unknown degradation products formed during stress testing. mdpi.com
The following tables summarize findings from various stability-indicating method development studies for Avanafil.
Table 1: Summary of Forced Degradation Conditions and Results for Avanafil
| Stress Condition | Reagent/Parameters | Duration & Temperature | Observed Degradation | Source |
| Acid Hydrolysis | 5 N HCl | 24 h at 65 °C | Significant degradation, acid impurity formed | researchgate.net |
| Acid Hydrolysis | 1 M HCl | 24 h at 80 °C | Degradation observed | mdpi.com |
| Acid Hydrolysis | Not specified | Not specified | 2.78% degradation | ijpda.org |
| Alkaline Hydrolysis | 1 N NaOH | 24 h at 40 °C | 4.00% degradation | ijpda.org |
| Alkaline Hydrolysis | 1 M NaOH | 24 h at 80 °C | Degradation observed | mdpi.com |
| Oxidative | 5% H₂O₂ | 5 h at 25 °C | Significant degradation, major degradant at RRT 0.70 | researchgate.net |
| Oxidative | 30% H₂O₂ | 24 h at 80 °C | A new degradation product identified (m/z 367.1168) | mdpi.com |
| Oxidative | Not specified | Not specified | 2.06% degradation | ijpda.org |
| Thermal | Dry Heat | 6 h at 105 °C | Significant degradation | researchgate.net |
| Thermal | Dry Heat | Not specified | 1.48% degradation | ijpda.org |
| Humidity | Not specified | 15 days at 90% RH | Significant degradation | researchgate.net |
| Photolytic | UV Light | Not specified | Stable | researchgate.net |
RRT: Relative Retention Time
Table 2: Chromatographic Conditions for Stability-Indicating HPLC Methods for Avanafil
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil ODS 3 (250 mm × 4.6 mm, 3 µm) researchgate.net | Inertsil ODS C18 (250mm x 4.6mm, 5µm) jptcp.com | ACE C18 (250 mm × 4.6 mm, 5 µm) zenodo.org |
| Mobile Phase | A: 0.1% TFA & TEA in waterB: Water:Acetonitrile (20:80 v/v) researchgate.net | Methanol: 0.1% OPA (75:25 v/v) jptcp.com | A: pH 4.2 buffer:methanol (90:10)B: Acetonitrile zenodo.org |
| Elution Mode | Gradient researchgate.net | Isocratic jptcp.com | Gradient zenodo.org |
| Flow Rate | 1.2 mL/min researchgate.net | 1.0 mL/min jptcp.com | 1.0 mL/min zenodo.org |
| Detection (UV/PDA) | 245 nm researchgate.net | 246 nm jptcp.com | 245 nm zenodo.org |
| Column Temperature | 45 °C researchgate.net | Ambient | Not specified |
TFA: Trifluoroacetic acid; TEA: Triethylamine; OPA: Orthophosphoric acid
Preclinical Pharmacodynamic Investigations of Avanafil Metabolite M16
In Vitro Assessment of M16's Pharmacological Activity (e.g., Phosphodiesterase Inhibition)
Avanafil (B1665834) is metabolized in the liver primarily by the CYP3A4 enzyme and to a lesser degree by CYP2C isoforms, resulting in two major circulating metabolites: M4 and M16. unimi.itwvu.edu The M16 metabolite circulates in plasma at a concentration approximately 29% that of the parent compound, avanafil. unimi.itwvu.edudrugbank.comnih.goveuropa.eu
Despite its presence in circulation, preclinical in vitro investigations have consistently demonstrated that the M16 metabolite is pharmacologically inactive, particularly concerning the inhibition of its parent drug's primary target, phosphodiesterase type 5 (PDE5). wvu.edudrugbank.comnih.goveuropa.eu Studies have concluded that at expected clinical exposures, the M16 metabolite is unlikely to contribute to PDE5 inhibition. Further enzymatic assays have quantified this lack of activity, revealing a 50% inhibitory concentration (IC₅₀) value for M16 against PDE5 of 4100 nM. tga.gov.autga.gov.au This high concentration required for inhibition confirms that M16 is a very weak inhibitor of the PDE5 enzyme and lacks significant pharmacological effect. drugbank.comtga.gov.autga.gov.au
Comparative In Vitro Activity Profile of M16 Versus Parent Avanafil and Other Metabolites in Enzyme Assays
When compared in enzyme assays, the in vitro activity of metabolite M16 is markedly lower than that of the parent compound, avanafil, and the other major metabolite, M4. tga.gov.autga.gov.au Avanafil is a potent and highly selective inhibitor of PDE5, with a reported IC₅₀ value of approximately 5.2 nM. nih.gov
The M4 metabolite, which circulates at about 23% of the parent compound's concentration, demonstrates a phosphodiesterase selectivity profile similar to avanafil. europa.eu Its inhibitory potency against PDE5 is 18% of that of avanafil, with a reported IC₅₀ value of 51 nM. nih.govtga.gov.autga.gov.au Consequently, the M4 metabolite is estimated to account for a small fraction (approximately 4-12%) of the total pharmacological activity of avanafil. europa.eutga.gov.au
The following table provides a comparative summary of the in vitro inhibitory potencies.
| Compound | Target Enzyme | IC₅₀ (nM) |
| Avanafil | PDE5 | 5.2 nih.gov |
| Avanafil Metabolite M4 | PDE5 | 51 tga.gov.autga.gov.au |
| Avanafil Metabolite M16 | PDE5 | 4100 tga.gov.autga.gov.au |
Advanced Research Perspectives and Future Directions in Avanafil Metabolite M16 Studies
Elucidation of Comprehensive M16 Biotransformation Mechanisms Using Advanced Omics Technologies
The biotransformation of avanafil (B1665834) to its M16 metabolite is known to be primarily mediated by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C. drugbank.comtga.gov.audcchemicals.comcaymanchem.com However, a comprehensive understanding of the intricate molecular pathways and regulatory networks involved in its formation and clearance is still evolving. The application of advanced "omics" technologies offers a promising avenue to unravel these complexities.
Future research directions could include:
Metabolomics: Untargeted and targeted metabolomic studies can provide a global snapshot of the metabolic changes occurring in response to avanafil administration. By analyzing biological samples such as plasma and urine, researchers can identify and quantify a wide range of metabolites, including M16 and other minor metabolites, offering a more complete picture of the biotransformation pathways.
Proteomics: Proteomic analysis can be employed to investigate the expression levels and post-translational modifications of CYP enzymes and other proteins involved in drug metabolism and transport in response to avanafil. This could reveal potential inter-individual variability in M16 formation.
Genomics: Genomic studies, including genome-wide association studies (GWAS), can identify genetic polymorphisms in CYP enzymes and other relevant genes that may influence the rate and extent of M16 formation. This could help in predicting an individual's metabolic phenotype and potential for drug-drug interactions.
By integrating data from these various omics platforms, a more holistic and systems-level understanding of M16 biotransformation can be achieved.
Computational Modeling and Simulation of M16 Formation and Disposition
Computational modeling and simulation are increasingly valuable tools in pharmacology for predicting the pharmacokinetic and pharmacodynamic properties of drugs and their metabolites. For Avanafil Metabolite M16, these approaches can offer significant insights into its formation and disposition.
Future research in this area could focus on:
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can be developed to simulate the absorption, distribution, metabolism, and excretion (ADME) of avanafil and the formation of its M16 metabolite in various tissues and organs. These models can incorporate physiological and biochemical data to predict M16 concentrations under different conditions and in diverse patient populations.
Molecular Docking and Molecular Dynamics Simulations: These computational techniques can be used to model the interaction of avanafil with the active sites of CYP3A4 and CYP2C enzymes. Such simulations can elucidate the specific binding modes and catalytic mechanisms leading to the formation of the M16 metabolite, providing a molecular-level understanding of the biotransformation process.
Quantitative Structure-Activity Relationship (QSAR) Modeling: While M16 is considered inactive, QSAR models could be developed to explore the structural features of avanafil that lead to the formation of this specific metabolite. This knowledge could be valuable in the design of future drug candidates with tailored metabolic profiles.
These computational approaches, when validated with experimental data, can significantly enhance our predictive understanding of M16's behavior in the body.
Development of Novel Analytical Techniques for In Situ M16 Monitoring in Complex Biological Systems
Real-time, in situ monitoring of drug metabolites in complex biological systems presents a significant analytical challenge. The development of novel analytical techniques capable of such measurements would revolutionize our understanding of M16's dynamic concentration changes at the site of its formation and action.
Prospective research avenues include:
Biosensors: The development of highly specific and sensitive biosensors for M16 could enable continuous or semi-continuous monitoring in biological fluids or even at the cellular level. These could be based on enzymatic, antibody-based, or aptamer-based recognition elements coupled with various transducer technologies.
Advanced Mass Spectrometry Imaging (MSI): Techniques like matrix-assisted laser desorption/ionization (MALDI) MSI and desorption electrospray ionization (DESI) MSI could be employed to visualize the spatial distribution of M16 within tissue sections. This would provide unprecedented information on its localization in key organs of metabolism and excretion.
Microfluidic Devices: The integration of microfluidic platforms with analytical techniques such as mass spectrometry or electrochemical detection could allow for the automated and high-throughput analysis of M16 in small sample volumes, facilitating dynamic studies of its formation and clearance.
These innovative analytical tools would provide a more dynamic and spatially resolved understanding of M16 pharmacokinetics.
Investigation of M16's Role in Specific Biochemical Processes Beyond Primary Drug Metabolism
Although this compound is currently classified as pharmacologically inactive with respect to PDE5 inhibition, the possibility of its involvement in other biochemical processes cannot be entirely dismissed without further investigation. glpbio.comdcchemicals.comnih.govnih.goveuropa.eu It is well-established that some drug metabolites, even those considered inactive, can exhibit off-target effects or interact with other biological molecules.
Future research could explore:
Off-Target Screening: High-throughput screening assays could be utilized to assess the binding affinity of M16 against a broad panel of receptors, enzymes, and ion channels. This could uncover previously unknown molecular targets and potential biological activities.
Cell-Based Assays: The effect of M16 on various cellular processes, such as cell proliferation, apoptosis, and inflammation, could be investigated using a range of cell-based assays. This could reveal any subtle or context-dependent biological effects.
Interaction with Drug Transporters: Investigating whether M16 is a substrate or inhibitor of key drug transporters could provide insights into its potential to influence the pharmacokinetics of co-administered drugs.
While M16 is considered an inactive metabolite in the context of avanafil's primary therapeutic action, a more thorough investigation into its potential for other biological interactions would provide a more complete safety and pharmacological profile.
Q & A
Q. What is the metabolic pathway of avanafil leading to the formation of M16, and what enzymes are involved?
M16 is a major metabolite of avanafil, formed via hepatic metabolism primarily mediated by cytochrome P450 (CYP) 3A4 and, to a lesser extent, CYP2C isoforms. The conversion process has been visualized in metabolic pathway diagrams (e.g., Figure 4 in ). M16 is pharmacologically inactive against PDE5, distinguishing it from the minor active metabolite M4 .
Q. How do the pharmacokinetic properties of M16 compare to avanafil and other metabolites?
M16 reaches plasma concentrations of ~29% of the parent compound, slightly higher than M4 (23%). Despite its abundance, M16 lacks PDE5 inhibitory activity, unlike M4, which retains 18% of avanafil’s potency. Excretion occurs predominantly via feces (62% of oral dose) and urine (21%), consistent with avanafil’s elimination profile .
Q. What analytical methods are recommended for quantifying M16 in pharmacokinetic studies?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for metabolite quantification. Ensure datasets include variables such as sampling time, dose-adjusted concentrations, and derived parameters (e.g., AUC) to comply with ADaM standards for analysis-ready data .
Advanced Research Questions
Q. How should researchers address contradictions between M16’s high plasma concentration and its lack of pharmacological activity?
Experimental Design Approach:
- Perform in vitro receptor binding assays to confirm M16’s inactivity against PDE5 and other off-target enzymes (e.g., CYP isoforms) .
- Investigate potential allosteric effects or metabolite-protein interactions using surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) .
- Compare M16’s structural conformation with avanafil and M4 using computational modeling to identify steric or electronic barriers to PDE5 binding .
Q. What methodological considerations are critical for designing studies on M16’s role in drug-drug interactions (DDIs)?
- Use human hepatocyte models or microsomal assays to assess M16’s inhibition/induction potential for CYP enzymes, given avanafil’s weak CYP2C and CYP3A4 interactions .
- Include control groups for parent drug and active metabolites (e.g., M4) to isolate M16’s contributions.
- Apply physiologically based pharmacokinetic (PBPK) modeling to predict M16 accumulation in special populations (e.g., hepatic impairment) .
Q. How can researchers optimize metabolite panel designs to evaluate M16’s clinical relevance in endocrine/metabolic diseases?
- Prioritize panels that include biomarkers linked to avanafil’s therapeutic outcomes (e.g., nitric oxide signaling markers) and off-target effects (e.g., cGMP-independent pathways).
- Validate assays using reference standards from repositories like the Metabolomics Workbench, ensuring cross-laboratory reproducibility .
- Address interindividual variability by stratifying participants based on CYP3A4/CYP2C genetic polymorphisms .
Q. What statistical frameworks are appropriate for analyzing M16’s exposure-response relationships in heterogeneous cohorts?
- Use mixed-effects models to account for covariates such as age, renal/hepatic function, and comedications.
- Apply Bayesian hierarchical models for small sample sizes or sparse sampling scenarios.
- Incorporate sensitivity analyses to evaluate the impact of M16’s inactive status on pharmacodynamic endpoints (e.g., erectile function scores) .
Methodological Resources
- Data Reporting : Follow CONSORT guidelines for clinical trials and include ADaM-compliant variables (e.g., dose, sampling time, AUC) .
- Ethical Compliance : Register trials in public repositories (e.g., ClinicalTrials.gov ) and obtain informed consent, particularly for studies involving vulnerable populations .
- Instrumentation : LC-MS/MS for metabolite quantification; SPR/NMR for binding studies; PBPK software (e.g., Simcyp) for DDI predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
